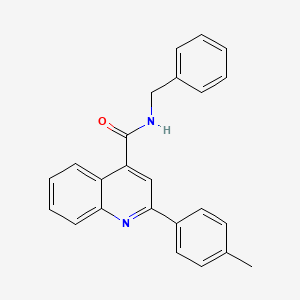

N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide

Description

Properties

Molecular Formula |

C24H20N2O |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-benzyl-2-(4-methylphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H20N2O/c1-17-11-13-19(14-12-17)23-15-21(20-9-5-6-10-22(20)26-23)24(27)25-16-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,27) |

InChI Key |

RDACGBLQBNSBGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide typically involves the reaction of quinoline-4-carboxylic acid with benzylamine and p-toluidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group participates in:

-

Hydrolysis : Acidic/basic conditions cleave the amide bond, regenerating the carboxylic acid.

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form N-alkyl derivatives .

Quinoline Ring Modifications

-

Halogenation : Electrophilic substitution at the 6-position using NBS or SOCl₂ introduces Cl or Br .

-

Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids enable diversification of the 2-aryl group .

Table 2: Spectroscopic Characterization Data

| Property | Value (Source) |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H), 8.22 (d, J=8.2 Hz, 2H), 7.39 (d, J=7.9 Hz, 2H), 2.41 (s, 3H) |

| HRMS (M + H)⁺ | Calcd: 374.1055; Found: 374.1051 |

| Molecular Formula | C₂₄H₂₁N₂O |

Pfitzinger Reaction Mechanism

The reaction proceeds via:

-

Isatin ring opening under basic conditions to form an intermediate α-ketoamide.

-

Condensation with 1-(p-tolyl)ethanone, followed by cyclodehydration to yield the quinoline core .

Catalytic Amidation

Fe₃O₄-based catalysts enhance coupling efficiency through:

-

Surface activation of the carboxylic acid via H-bonding with urea linkers .

-

Magnetic recovery , reducing catalyst loss during purification .

Stability and Degradation

Scientific Research Applications

Pharmaceutical Development

N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide has shown promise as a lead compound in drug discovery, particularly targeting infectious diseases and cancer. Its structure enables it to interact with various biological targets, making it a candidate for the development of novel therapeutic agents.

Antimalarial Activity

Research indicates that derivatives of quinoline-4-carboxamide, including this compound, exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Studies have demonstrated that these compounds can inhibit translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite .

In a phenotypic screening, compounds from this series displayed moderate potency but were optimized to lead molecules with low nanomolar efficacy in vitro. For instance, one compound demonstrated an effective dose (ED90) below 1 mg/kg when administered orally in a mouse model of malaria .

Chemical Probes and Biological Research

Beyond its pharmaceutical applications, this compound serves as a chemical probe in biological research. Its ability to selectively inhibit specific biological targets allows researchers to study cellular processes and disease mechanisms more effectively.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of translation elongation factor 2 (PfEF2) in Plasmodium falciparum, leading to the disruption of protein synthesis and antimalarial activity. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways .

Comparison with Similar Compounds

Key Observations :

- The presence of a p-tolyl group in this compound contributes to a high logP (5.77), indicating strong lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Substitution with a bromophenyl group (as in ) increases molecular weight significantly (441.30 vs. 352.43) but lacks reported logP or melting point data, limiting direct comparisons.

- Indole-containing analogs (e.g., ) exhibit higher melting points (176–178°C), likely due to enhanced crystalline packing from aromatic stacking.

Anti-Tubercular Activity

- This compound derivatives demonstrate promising binding affinities to mycobacterial enzymes. For example, compound 17 (a close analog) showed a docking score of −7.60 kcal/mol, outperforming hydrazine-modified variants (e.g., compound 10: −7.78 kcal/mol) .

- Substitution with 4-methoxybenzylidene hydrazine (compound 10) slightly improves binding but reduces selectivity due to steric effects .

Antibacterial Activity

- 2-Phenylquinoline-4-carboxamides (e.g., compound 5a5 in ) exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus, attributed to their ability to disrupt bacterial membrane integrity.

Structure-Activity Relationships (SAR)

- Lipophilicity : Higher logP values (e.g., 5.77 in ) correlate with improved cellular uptake but may limit solubility.

- Substituent Effects: p-Tolyl groups enhance π-π stacking with hydrophobic enzyme pockets . Hydrazine modifications (e.g., compound 8a in ) improve target engagement but may increase metabolic instability.

Biological Activity

N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide is a compound of interest within the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Quinoline Derivatives

Quinoline derivatives have garnered attention due to their broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects. The specific structure of this compound suggests potential for similar activities, particularly in targeting various diseases through unique mechanisms.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline-4-carboxamide derivatives. For instance, compounds in this class have demonstrated significant activity against Plasmodium falciparum, with some showing low nanomolar potency. The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite .

Table 1: Antimalarial Efficacy of Quinoline Derivatives

| Compound | EC50 (nM) | ED90 (mg/kg) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | 120 | <1 | Inhibition of PfEF2 |

| Compound 2 | <10 | <1 | Inhibition of PfEF2 |

| This compound | TBD | TBD | TBD |

Anticancer Activity

Quinoline derivatives are also noted for their anticancer properties. Studies indicate that they may induce apoptosis in cancer cells through mechanisms involving nitric oxide (NO) release and caspase activation. In particular, compounds that release higher levels of NO have shown enhanced antiproliferative activity .

Table 2: Anticancer Activity

| Compound | Apoptosis Induction | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Yes | 5 | NO release, caspase activation |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives has been explored against various pathogens. Compounds have shown promising results against mycobacterial species, with some demonstrating superior activity compared to standard treatments like isoniazid .

Table 3: Antimicrobial Activity Against Mycobacteria

| Compound | Pathogen | MIC (μg/mL) | Comparison to Standard |

|---|---|---|---|

| Compound B | Mycobacterium tuberculosis | 0.5 | Better than isoniazid |

| This compound | TBD | TBD | TBD |

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. Modifications at specific positions on the quinoline ring can enhance potency and selectivity against target proteins. For this compound, further studies are needed to elucidate the SAR and optimize its pharmacological profile.

Case Studies and Research Findings

- Antimalarial Screening : A series of quinoline derivatives were screened for their ability to inhibit P. falciparum, revealing that structural modifications significantly impact their efficacy and selectivity .

- Anticancer Mechanisms : Research has demonstrated that quinoline-based compounds can trigger apoptosis in cancer cells via NO-mediated pathways, suggesting a potential role in cancer therapy .

- In Vivo Efficacy : Animal models have been employed to assess the efficacy of quinoline derivatives in treating malaria, with promising results indicating that certain compounds can effectively reduce parasitemia levels .

Q & A

Basic Research Questions

What synthetic methodologies are effective for preparing N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide derivatives?

A multi-component reaction approach is commonly employed, involving condensation of substituted benzaldehydes with hydrazine derivatives and quinoline precursors. For example, derivatives can be synthesized via nucleophilic substitution at the quinoline-4-carboxamide core, followed by crystallization in ethyl acetate to yield high-purity solids . Key steps include optimizing reaction temperatures (e.g., 80–100°C) and stoichiometric ratios of reagents to minimize byproducts. Characterization via NMR and HRMS ensures structural fidelity, with typical yields ranging from 51% to 59% depending on substituent complexity .

How can crystallographic data for this compound derivatives be refined?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. For high-resolution data, apply anisotropic displacement parameters and validate hydrogen bonding patterns using graph set analysis . Twinned data require specialized algorithms in SHELXL to handle overlapping reflections. A stepwise workflow includes:

Data integration with XDS or SAINT.

Structure solution via dual-space methods (e.g., SHELXD).

Refinement with restraints for disordered moieties.

Refer to Etter’s graph theory for hydrogen bond network interpretation .

Advanced Research Questions

How do substituent modifications at the quinoline-4-carboxamide core influence anti-tubercular activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) at the para-position of the benzylidene hydrazine moiety enhance potency. For instance:

| Compound | Substituent | Experimental pIC | Predicted pIC | Residual |

|---|---|---|---|---|

| 3a | Pyridin-3-yl | 7.26 | 6.51 | +0.75 |

| 10 | 4-Methoxy | 7.26 | 7.79 | -0.62 |

| The discrepancy in Compound 10 highlights the need for 3D-QSAR models to account for steric hindrance. Modifications at positions 16 (N-ethylacetamide) and 23 (2-methylhydrazine) are critical for maintaining activity within the model’s applicability domain . |

What computational strategies are effective for designing novel derivatives with improved binding affinity?

Ligand-based approaches, such as pharmacophore modeling and molecular docking, prioritize substituents that optimize hydrophobic interactions with the Mycobacterium tuberculosis enoyl-ACP reductase (InhA) active site. Key steps:

Template Selection : Use lead compound 17 (pIC = 7.29) as a scaffold due to its validated anti-tubercular activity .

Substituent Screening : Employ in silico libraries to test substituents for ADME/toxicity profiles.

Dynamic Simulations : Run 100 ns MD simulations to assess binding stability (e.g., RMSD < 2.0 Å).

Validation via synthetic analogs (e.g., Compound 8a) confirms computational predictions .

How can radiosynthesis be applied to track quinoline-4-carboxamide derivatives in vivo?

Radiolabeling with enables PET imaging for pharmacokinetic studies. For example:

Precursor Synthesis : React 6-hydroxyquinoline-4-carboxamide with under basic conditions (KCO, DMF, 80°C).

Purification : Use semi-preparative HPLC (C18 column, acetonitrile/water) to isolate tracers like -RJ1101.

Preclinical Testing : Compare uptake in high-FAP-expressing tumors vs. healthy tissues, with -DOTA-FAPI-04 as a reference .

Methodological Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.